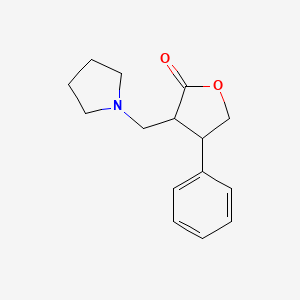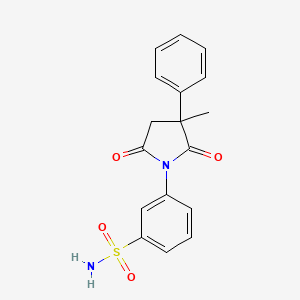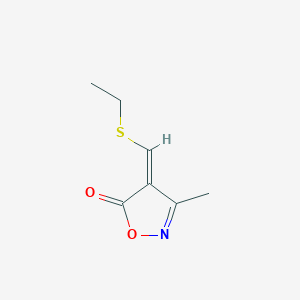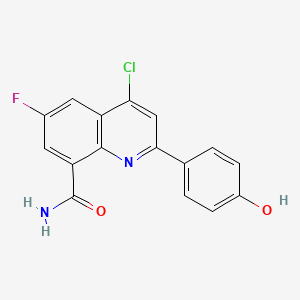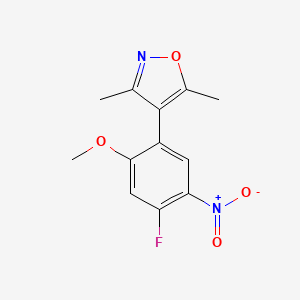
3-(2-chlorophenyl)-4-nitro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-4-nitro-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-chlorophenyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-4-nitro-1H-pyrrole typically involves the reaction of 2-chlorobenzaldehyde with nitromethane in the presence of a base to form 2-chloro-β-nitrostyrene. This intermediate then undergoes cyclization with an amine, such as pyrrole, under acidic conditions to yield the target compound. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chlorophenyl)-4-nitro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF)
Cyclization: Acidic or basic catalysts, solvents like toluene or dichloromethane
Major Products Formed
Reduction: 3-(2-chlorophenyl)-4-amino-1H-pyrrole
Substitution: Various substituted pyrrole derivatives
Cyclization: Complex heterocyclic compounds
Applications De Recherche Scientifique
3-(2-chlorophenyl)-4-nitro-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-4-nitro-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-chlorophenyl)-4-amino-1H-pyrrole: A reduced form of the target compound with different biological activities.
3-(2-chlorophenyl)-1H-pyrrole: Lacks the nitro group, resulting in different chemical reactivity and applications.
4-nitro-1H-pyrrole: Lacks the 2-chlorophenyl group, affecting its overall properties and uses.
Uniqueness
3-(2-chlorophenyl)-4-nitro-1H-pyrrole is unique due to the presence of both the 2-chlorophenyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
87388-45-2 |
|---|---|
Formule moléculaire |
C10H7ClN2O2 |
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-4-nitro-1H-pyrrole |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-4-2-1-3-7(9)8-5-12-6-10(8)13(14)15/h1-6,12H |
Clé InChI |
WWRJQRZVKPRYFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CNC=C2[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


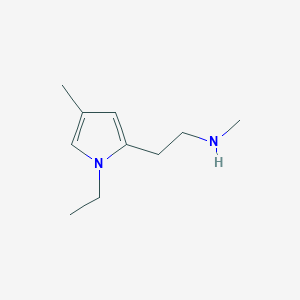
![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
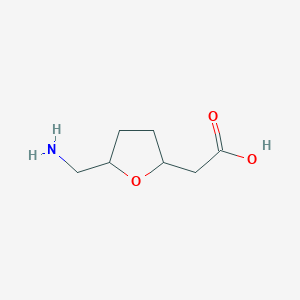
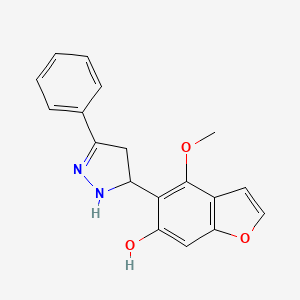
![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)

![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
